molecular formula C13H12N2 B165470 2,7-Diaminofluorene CAS No. 525-64-4

2,7-Diaminofluorene

Cat. No. B165470
CAS RN: 525-64-4
M. Wt: 196.25 g/mol
InChI Key: SNCJAJRILVFXAE-UHFFFAOYSA-N
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Description

2,7-Diaminofluorene, also known as 2,7-Fluorenediamine, is a chemical compound with the empirical formula C13H12N2 . It is used as a substitute for the carcinogenic benzidine in the chromogenic assay of peroxidases . It is also widely used in the preparation of dyes, plastics, pharmaceuticals, and electroluminescent materials .


Synthesis Analysis

The synthesis of 2,7-Diaminofluorene involves the use of 2,7-Dinitrofluorene and Pd/C in THF/MeOH, which is stirred at room temperature for 24 hours under H2 . The catalyst is then removed by filtration through a pad of Celite and washed with ethyl acetate .


Molecular Structure Analysis

The molecular weight of 2,7-Diaminofluorene is 196.25 . Its molecular formula is C13H12N2 . The SMILES string representation is Nc1ccc-2c(Cc3cc(N)ccc-23)c1 .


Chemical Reactions Analysis

The anodic oxidation of 2,7-Diaminofluorene leads to the formation of electroactive polymer films on Au electrodes . These films are characterized by cyclic voltammetry and controlled potential electrolysis .


Physical And Chemical Properties Analysis

2,7-Diaminofluorene is a powder with a melting point of 160-162 °C (lit.) . It is slightly soluble in cold water, soluble in hot water, and sparingly soluble in ethanol and acetone .

Scientific Research Applications

1. Hepatitis C Virus Inhibitors

  • Summary of Application: 2,7-Diaminofluorene is used in the design and synthesis of novel symmetric fluorene-2,7-diamine derivatives as potent Hepatitis C Virus (HCV) inhibitors . These novel analogs share a common symmetrical prolinamide 2,7-diaminofluorene scaffold .
  • Methods of Application: Modification of the 2,7-diaminofluorene backbone included the use of (S)-prolinamide or its isostere (S,R)-piperidine-3-caboxamide, both bearing different amino acid residues with terminal carbamate groups .
  • Results or Outcomes: Compound 26 exhibited potent inhibitory activity against HCV genotype (GT) 1b with an effective concentration (EC50) = 36 pM and a selectivity index of >2.78 × 10^6 . It showed high selectivity on GT 1b versus GT 4a and a significant antiviral effect against GT 3a (EC50 = 1.2 nM) .

2. Chromogenic Assay of Peroxidases

  • Summary of Application: 2,7-Diaminofluorene is used as a substitute for the carcinogenic benzidine in the chromogenic assay of peroxidases .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

3. Dye Synthesis

  • Summary of Application: 2,7-Diaminofluorene is used in the synthesis of dyes . It is one of the derivatives of fluorene, which is a separated product of coal tar .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Analytical Reagent for Metals

  • Summary of Application: 2,7-Diaminofluorene is used as an analytical reagent for metals .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

5. Spectral Shifts in Prototropic Reactions

  • Summary of Application: 2,7-Diaminofluorene (DAF) is used to study unusual spectral shifts in prototropic reactions . The red shift observed in the absorption spectrum of DAF in ether and acetonitrile is either due to the proton-donating capacity of the solute or due to its dispersive interactions with the solvent . A blue shift in methanol and water is due to the proton-accepting nature of DAF .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

6. Electroluminescent Material

  • Summary of Application: 2,7-Diaminofluorene is one of fluorene derivatives, is widely used in the preparation of electroluminescent material .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

2,7-Diaminofluorene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept away from oxidizing agents .

Relevant Papers The paper “Photoinduced intramolecular electron transfer in a 2,7-diaminofluorene chromophore decorated with two benzophenone subunits” provides an extensive photophysical analysis of a 2,7-bis-(N-4-methoxyphenyl-N-phenylamino)fluorene derivative covalently linked with two benzophenone moieties . Another paper titled “Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors” discusses the use of 2,7-Diaminofluorene in the development of potent hepatitis C virus inhibitors .

properties

IUPAC Name

9H-fluorene-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCJAJRILVFXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5178-56-3 (mono-hydrochloride)
Record name 9H-Fluorene-2,7-diamine
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DSSTOX Substance ID

DTXSID00200503
Record name 9H-Fluorene-2,7-diamine
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Molecular Weight

196.25 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] Dark brown powder; [Aldrich MSDS]
Record name 2,7-Fluorenediamine
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Product Name

2,7-Diaminofluorene

CAS RN

525-64-4
Record name 2,7-Diaminofluorene
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Record name 9H-Fluorene-2,7-diamine
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Record name 2,7-Diaminofluorene
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Record name 9H-Fluorene-2,7-diamine
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Record name Fluorene-2,7-diyldiamine
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Record name 2,7-DIAMINOFLUORENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
994
Citations
A Baheti, P Singh, CP Lee, KRJ Thomas… - The Journal of Organic …, 2011 - ACS Publications
New organic dyes containing a diarylaminofluorene unit as an electron donor and cyanoacrylic acid as acceptor and anchoring group in a donor-π-donor-π-acceptor architecture have …
Number of citations: 108 pubs.acs.org
A Baheti, KRJ Thomas, CP Lee, KC Ho - Organic Electronics, 2013 - Elsevier
New metal free dianchoring organic dyes featuring A–π–D–π–D–π–A (acceptor – π bridge – donor – π bridge – donor – π bridge – acceptor) configuration have been designed …
Number of citations: 27 www.sciencedirect.com
S Armalis, N Novikova, E Kubiliene, J Zima… - Analytical letters, 2002 - Taylor & Francis
The voltammetric determination of 2-aminofluorene and 2,7-diaminofluorene based on their oxidation on carbon paste electrode is described. Britton-Robinson buffer and pH ranges 1–…
Number of citations: 23 www.tandfonline.com
L Balan, M Jin, JP Malval, H Chaumeil, A Defoin… - …, 2008 - ACS Publications
A one step method for the fabrication of silver nanoparticle-embedded polymer is detailed from the mechanistic aspects to the structural analysis of the material. A 2,7-diaminofluorene …
Number of citations: 69 pubs.acs.org
LY Lin, CP Lee, MH Yeh, A Baheti, R Vittal… - Journal of Power …, 2012 - Elsevier
A novel 2,7-diaminofluorene-based organic dye (coded as JD2) with the diarylaminofluorene unit as the electron donor and the cyanoacrylic acid as the acceptor as well as anchoring …
Number of citations: 25 www.sciencedirect.com
A Baheti, KRJ Thomas, CP Lee… - Chemistry–An Asian …, 2012 - Wiley Online Library
Organic dyes that contain a 2,7‐diaminofluorene‐based donor, a cyanoacrylic‐acid acceptor, and various aromatic conjugation segments, which are composed of benzene, fluorene, …
Number of citations: 18 onlinelibrary.wiley.com
S Kaiho, K Mizuno - Analytical biochemistry, 1985 - Elsevier
Sensitive and rapid assays, colorimetry and histochemistry, for hemoglobin in erythroid cells are established. The assays are based on pseudoperoxidase activity of hemoglobin using 2,…
Number of citations: 83 www.sciencedirect.com
MHA Mousa, NS Ahmed, K Schwedtmann, E Frakolaki… - Pharmaceuticals, 2021 - mdpi.com
Hepatitis C virus (HCV) is an international challenge. Since the discovery of NS5A direct-acting antivirals, researchers turned their attention to pursue novel NS5A inhibitors with …
Number of citations: 2 www.mdpi.com
KK Park, JW Park, AD Hamilton - Journal of Fluorescence, 2007 - Springer
A novel water-soluble solvatochromic molecule, 7-(dimethylamino)-2-fluorenesulfonate (2,7-DAFS), was prepared by a three-step reaction from 2-nitrofluorene in good overall yield. The …
Number of citations: 15 link.springer.com
S Criquet, EJ Joner, C Leyval - Plant Science, 2001 - Elsevier
The 2,7-diaminofluorene (DAF) was a far more sensitive substrate for lucerne root peroxidases than were guaiacol or pyrogallol. All the peroxidase assays had an optimum pH of 6. The …
Number of citations: 33 www.sciencedirect.com

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